3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Its structure includes a 4-chlorophenyl group at position 3 and a 2-fluorophenylsulfonyl moiety at position 6. This compound belongs to a class of molecules explored for therapeutic applications, particularly targeting G protein-coupled receptors (GPCRs) due to the privileged spirocyclic scaffold .
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-14-7-5-13(6-8-14)17-18(25)23-19(22-17)9-11-24(12-10-19)28(26,27)16-4-2-1-3-15(16)21/h1-8H,9-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPGMATFPZGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, with the CAS number 1185042-59-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C19H17ClFN3O3S
- Molecular Weight: 421.9 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on anticancer, antibacterial, and enzyme inhibition properties.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), significant cytotoxic effects were observed. The compound demonstrated an IC50 value indicative of potent activity against these cell lines.
Table 1: Anticancer Activity of 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.10 | Induction of apoptosis via caspase activation |
| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and alterations in the Bax/Bcl-2 ratio, suggesting a pro-apoptotic effect in cancer cells .
Antibacterial Activity
The compound also exhibits antibacterial properties. It has been tested against various bacterial strains with moderate to strong activity reported against Salmonella typhi and Bacillus subtilis.
Table 2: Antibacterial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Enzyme Inhibition
In addition to its cytotoxic effects, the compound has shown significant enzyme inhibition capabilities. Notably, it acts as an inhibitor of acetylcholinesterase and urease enzymes.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 2.14 |
This enzyme inhibition profile indicates potential applications in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections .
Case Studies and Research Findings
Recent studies have synthesized various derivatives of the parent compound to enhance its biological activity. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized featuring different substituents on the triazaspiro framework. These modifications led to enhanced anticancer activity compared to the parent compound.
- In Silico Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins, elucidating its mechanism of action at the molecular level.
- Pharmacological Profiles : The pharmacological profiles were assessed using both in vitro and in vivo models, confirming the efficacy and safety of selected derivatives.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising anticancer properties. In studies conducted by the National Cancer Institute (NCI), it was evaluated against a variety of human tumor cell lines. The compound exhibited significant antimitotic activity, with mean growth inhibition (GI) values indicating its potential as an anticancer agent. Specifically, the compound showed a GI50 value of approximately 15.72 μM, suggesting effective cytotoxicity against cancer cells .
Antimicrobial Properties
Research into the antimicrobial properties of similar triazole derivatives indicates that modifications, such as the introduction of chlorophenyl and fluorophenyl groups, can enhance antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This suggests that 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one may also possess noteworthy antimicrobial properties worth investigating further .
Anti-inflammatory Effects
Compounds derived from triazole frameworks have shown anti-inflammatory effects in various biological assays. The incorporation of sulfonyl groups has been linked to enhanced anti-inflammatory activity. Given the structural similarities, it is plausible that 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one could exhibit similar effects and thus warrants further exploration in this area .
Synthesis Techniques
The synthesis of 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step synthetic pathways that include heterocyclization reactions. These methods often utilize bifunctional compounds and various reagents to facilitate the formation of the triazole ring system. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings can significantly affect pharmacological properties. For instance, substituting different halogens or functional groups may enhance potency or selectivity towards specific biological targets .
Drug Development
Given its promising biological activities, future research could focus on developing formulations for clinical trials aimed at treating cancer or bacterial infections. Investigating the pharmacokinetics and pharmacodynamics will be essential to assess its viability as a therapeutic agent.
Mechanistic Studies
Further studies are needed to elucidate the mechanisms underlying the anticancer and antimicrobial activities of 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. Understanding how this compound interacts at a molecular level with target proteins or pathways could provide insights into its therapeutic potential and guide modifications for improved efficacy.
Comparative Studies with Related Compounds
Conducting comparative studies with related triazole derivatives can help identify key structural features responsible for enhanced activity. This approach may lead to the discovery of more potent analogs that can be developed into effective therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Sulfonyl Group Substituents
The sulfonyl group is a key functional determinant. Comparative analogs include:
- 3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one : Replaces the 2-fluorophenyl with a 3-(trifluoromethyl)phenyl group, increasing electron-withdrawing effects and lipophilicity .
- 8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one : Substitutes the sulfonyl with a 3-chloro-4-methylphenyl group and replaces the 4-chlorophenyl with a 4-methoxyphenyl, enhancing hydrophobicity and steric bulk .
Aromatic Ring Substitutions
Variations in aryl groups at positions 3 and 8 significantly modulate activity:
- 3-(4-Bromophenyl)-8-[(4-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Mol. Wt. 432.75) : Bromine at position 4 increases molecular weight and polarizability, while the benzyl group at position 8 introduces flexibility .
- 3-(3-Chlorophenyl)-8-[(4-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Mol. Wt. 388.29) : Chlorine at position 3 reduces steric hindrance compared to para-substituted analogs .
Key Insight : The 4-chlorophenyl group in the target compound provides a balance of steric bulk and electronic effects, favoring receptor interactions over meta-substituted or brominated analogs.
Spirocyclic Core Modifications
- 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one : A metabolite with reduced nitrogen count in the spiro system, altering pharmacokinetic profiles .
Comparative Data Table
*Calculated molecular weight based on formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
